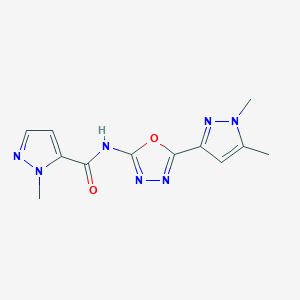![molecular formula C28H30N6O3S B2863609 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 850914-68-0](/img/new.no-structure.jpg)
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines elements of benzoxazole, piperidine, and purine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable thiol, followed by cyclization under acidic conditions.
Attachment of the Piperidine Ring: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the piperidine ring.
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.
Final Assembly: The final step involves coupling the benzoxazole and piperidine moieties with the purine core under controlled conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides, and amines
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfur atom
Reduced Derivatives: From reduction of nitro groups or double bonds
Substituted Derivatives: From nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can inhibit or activate their functions. The pathways involved often relate to cellular signaling, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-purine-2,6-dione
- 8-(1-Azepanyl)-7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
850914-68-0 |
|---|---|
Formule moléculaire |
C28H30N6O3S |
Poids moléculaire |
530.65 |
Nom IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 |
Clé InChI |
HXNNJHUXFAVOPA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2863528.png)
![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
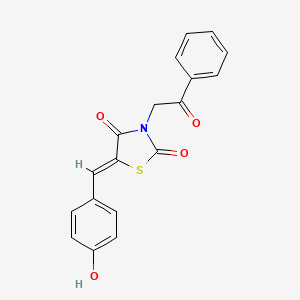
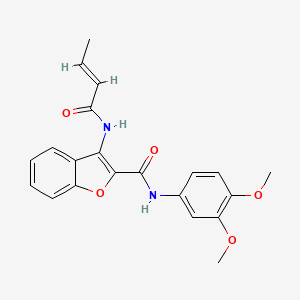
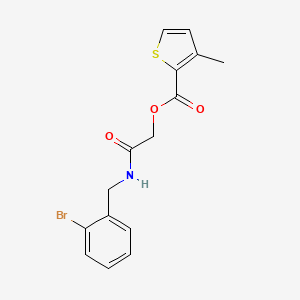
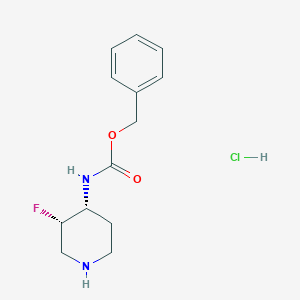
![2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2863537.png)
![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)
![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
